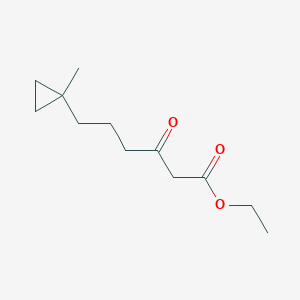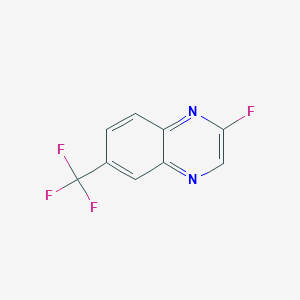
(4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, dimethylamino, and fluorine groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid typically involves the reaction of 4-chloro-3-(dimethylamino)-2-fluorobenzene with a boron-containing reagent. One common method is the palladium-catalyzed borylation reaction, where the aryl halide reacts with a boronic ester or boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include phenols, boranes, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications .
Applications De Recherche Scientifique
(4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The presence of the dimethylamino and fluorine groups can influence the compound’s electronic properties and reactivity, enhancing its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-fluorophenylboronic acid: Lacks the dimethylamino group, resulting in different reactivity and applications.
3-(Dimethylamino)phenylboronic acid: Lacks the chlorine and fluorine substituents, affecting its chemical properties and uses.
2-Fluorophenylboronic acid: Lacks both the chlorine and dimethylamino groups, leading to distinct reactivity and applications.
Uniqueness
(4-Chloro-3-(dimethylamino)-2-fluorophenyl)boronic acid is unique due to the combination of chlorine, dimethylamino, and fluorine substituents on the phenyl ring. This combination imparts specific electronic and steric properties that enhance its reactivity and versatility in various chemical reactions and applications .
Propriétés
Numéro CAS |
943831-08-1 |
|---|---|
Formule moléculaire |
C8H10BClFNO2 |
Poids moléculaire |
217.43 g/mol |
Nom IUPAC |
[4-chloro-3-(dimethylamino)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C8H10BClFNO2/c1-12(2)8-6(10)4-3-5(7(8)11)9(13)14/h3-4,13-14H,1-2H3 |
Clé InChI |
XUXVLBNXHVJIDB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1)Cl)N(C)C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one](/img/structure/B11886865.png)
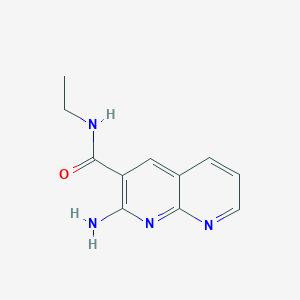


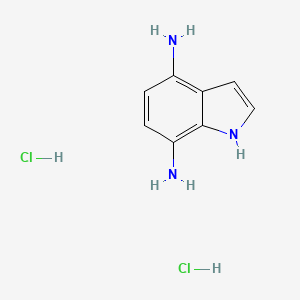
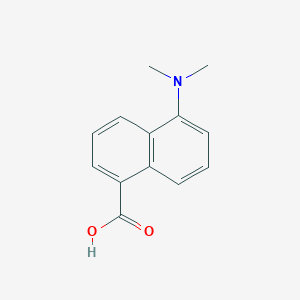
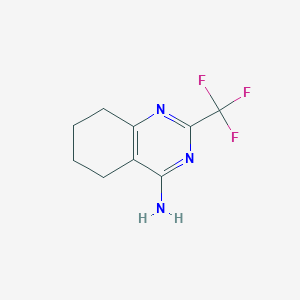
![6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile](/img/structure/B11886894.png)
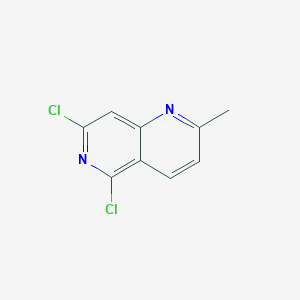

![tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11886910.png)
